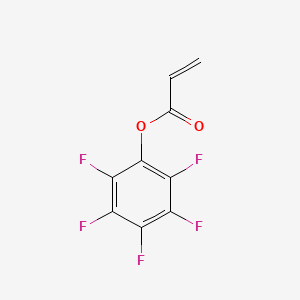

Pentafluorophenyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOWDPMCXHVGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71195-86-3 | |

| Record name | Poly(pentafluorophenyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71195-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30379756 | |

| Record name | Pentafluorophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71195-85-2 | |

| Record name | Pentafluorophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Pentafluorophenyl Acrylate

This technical guide provides a comprehensive overview of the synthesis and purification of pentafluorophenyl acrylate (B77674) (PFPA), a versatile monomer widely used in the preparation of functional polymers for applications in biomolecule conjugation, surface modification, and drug delivery. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry.

Synthesis of Pentafluorophenyl Acrylate

The most common and well-established method for synthesizing this compound is the esterification of pentafluorophenol (B44920) with acryloyl chloride. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA), which acts as a scavenger for the hydrochloric acid byproduct.

Reaction Scheme:

The following protocol is a compilation of procedures described in the scientific literature.[1][2][3]

Materials:

-

Pentafluorophenol (PFP)

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dry diethyl ether or dichloromethane (B109758) (DCM)

-

Nitrogen gas supply

-

Ice bath

Procedure:

-

In a two-neck round-bottom flask equipped with a nitrogen inlet and a dropping funnel, dissolve pentafluorophenol (1.0 eq) and triethylamine (1.02-1.2 eq) in a dry solvent (diethyl ether or DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acryloyl chloride (1.09-1.2 eq) dropwise to the cooled solution with continuous stirring. The addition should be done over a period of 5-10 minutes.

-

A white precipitate of triethylamine hydrochloride will form immediately.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the suspension overnight under a nitrogen atmosphere to ensure the reaction goes to completion.[1][2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[2][3]

Purification of this compound

Proper purification of the synthesized PFPA is crucial to remove unreacted starting materials, the triethylamine hydrochloride salt, and other impurities. The purification process typically involves filtration, washing, and a final purification step of either column chromatography or distillation.

2.1.1. Initial Workup:

-

After the reaction is complete, remove the precipitated triethylamine hydrochloride salt by filtration.[2][3]

-

Wash the solid residue with the solvent used in the reaction (diethyl ether or DCM) to recover any product.

-

Combine the filtrate and the washings.

-

Wash the organic filtrate twice with acidic water (e.g., HCl at pH 2.0) and then twice with distilled water to remove any remaining triethylamine and its salt.[3]

-

Dry the organic phase over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a yellow liquid or oil.[2]

2.1.2. Final Purification Methods:

Two primary methods are employed for the final purification of PFPA: column chromatography and distillation.

-

Column Chromatography: This is a widely used method for obtaining high-purity PFPA.[2][3][4]

-

Stationary Phase: Silica (B1680970) gel is the standard stationary phase.[2][4]

-

Mobile Phase: A non-polar solvent system, such as petroleum ether or a mixture of hexane (B92381) and ethyl acetate, is typically used as the eluent.[2][3][5]

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved crude product onto the column.

-

Elute the product with the chosen solvent system, collecting the fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless liquid.[3]

-

-

-

Distillation: Distillation under reduced pressure is another effective method for purifying PFPA, particularly for larger scale preparations.[1][4]

-

Procedure:

-

Set up a distillation apparatus for vacuum distillation.

-

Add a polymerization inhibitor, such as hydroquinone, to the crude product to prevent polymerization during heating.[1]

-

Heat the crude product under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point and pressure. For example, a boiling point of 37 °C at 6 x 10⁻² mbar has been reported.[1]

-

The purified PFPA is obtained as a clear liquid.

-

-

Data Presentation

The following tables summarize quantitative data reported in the literature for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields

| Reactant | Molar Eq. (PFP) | Molar Eq. (Acryloyl Chloride) | Molar Eq. (TEA) | Solvent | Yield (%) | Reference |

| Pentafluorophenol | 1.0 | 1.09 | 1.02 | DCM | 70 | [3] |

| Pentafluorophenol | 1.0 | 1.2 | 1.2 | Diethyl Ether | 52 | [2] |

| Pentafluorophenol | 0.95 | 1.1 | 1.0 | DCM | 57 | [1] |

Table 2: Chromatographic and Spectroscopic Data

| Data Type | Value | Conditions | Reference |

| TLC Rf (Crude Product) | 0.68 | Eluent: Petroleum ether (40-60°C) | [2] |

| TLC Rf (Pentafluorophenol) | 0.48 | Eluent: Petroleum ether (40-60°C) | [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.71 (d), 6.37 (dd), 6.17 (d) | - | [3] |

| δ 6.65 (dd), 6.28 (dd), 6.13 (dd) | - | [2] | |

| ¹³C NMR (CDCl₃, 400 MHz) | δ 161.7, 141.2, 139.5, 137.9, 135.4, 125.3, 125.0 | - | [2] |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -162.6, -158.4, -158.9 | - | [3] |

| δ -162, -158, -153 | - | [2] |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical steps and rationale in the purification of this compound.

References

- 1. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. rsc.org [rsc.org]

- 4. This compound | 71195-85-2 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of pentafluorophenyl acrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of pentafluorophenyl acrylate (B77674) (PFPA), a versatile monomer increasingly utilized in the development of advanced functional polymers for biomedical and materials science applications. This document details its core characteristics, synthesis, polymerization, and post-polymerization modification, offering valuable insights for researchers and professionals in drug development and polymer chemistry.

Core Properties of Pentafluorophenyl Acrylate

This compound is a fluorinated monomer recognized for its unique reactivity, which stems from the highly electron-deficient pentafluorophenyl ester group.[1] This feature makes it an excellent precursor for the synthesis of a wide range of functional polymers through efficient nucleophilic substitution reactions.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₃F₅O₂ | [2] |

| Molecular Weight | 238.11 g/mol | [3] |

| Appearance | Colorless to light yellow, clear liquid | [3] |

| Boiling Point | 145-149 °C | [1] |

| Density | 1.446 g/mL at 25 °C | [4] |

| Refractive Index (n/D) | 1.434 | |

| Melting Point | Not available | [5] |

| Solubility | Soluble in a wide range of organic solvents. | [6] |

| Storage Temperature | 2-8 °C | [2] |

Solubility Profile

Synthesis and Polymerization

The synthesis of this compound and its subsequent polymerization are critical steps in the development of functional polymeric materials.

Synthesis of this compound

This compound can be synthesized through the esterification of pentafluorophenol (B44920) with acryloyl chloride in the presence of a base, such as triethylamine (B128534).

Experimental Protocol: Synthesis of this compound

Materials:

-

Pentafluorophenol

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether (40-60 °C)

Procedure:

-

In a two-neck round-bottom flask under a nitrogen atmosphere, dissolve pentafluorophenol (1 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.

-

Cool the mixture in an ice bath.

-

Add acryloyl chloride (1.2 eq) dropwise to the cooled solution. The solution will turn into a white suspension.

-

Remove the ice bath and stir the suspension overnight at room temperature under nitrogen.

-

Remove the precipitated triethylamine hydrochloride salt by filtration and wash the solid with diethyl ether.

-

Evaporate the solvent from the filtrate. The residue can be filtered again to yield a clear yellow liquid.

-

Purify the crude product by column chromatography using silica gel and petroleum ether as the eluent.

-

Collect the appropriate fractions and remove the solvent by rotary evaporation to obtain pure this compound.

Polymerization of this compound

This compound can be polymerized via several methods, most commonly through free radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization.[6] RAFT polymerization is particularly advantageous as it allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[6]

Experimental Protocol: Free Radical Polymerization of this compound

Materials:

-

This compound

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous 1,4-dioxane (B91453)

Procedure:

-

Dissolve this compound and AIBN (as initiator) in anhydrous 1,4-dioxane in a Schlenk tube.

-

Degas the solution by performing three freeze-pump-thaw cycles.

-

Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for the desired reaction time.

-

Terminate the polymerization by exposing the reaction mixture to air and cooling it down.

-

Precipitate the polymer by adding the solution to a non-solvent, such as methanol.

-

Collect the polymer by filtration and dry under vacuum.

Post-Polymerization Modification: A Gateway to Functional Polymers

A key feature of poly(this compound) (PPFPA) is its utility as a reactive polymer precursor for post-polymerization modification.[6] The pentafluorophenyl ester side chains are highly susceptible to nucleophilic attack by amines and, to a lesser extent, alcohols.[6][7] This reactivity allows for the straightforward introduction of a wide variety of functional groups onto the polymer backbone, enabling the tailoring of polymer properties for specific applications, such as drug delivery.[7]

Reaction with Amines

The reaction of PPFPA with primary and secondary amines is a highly efficient method for the synthesis of functional polyacrylamides.[7] This reaction typically proceeds with high conversion under mild conditions.

Experimental Protocol: Post-Polymerization Modification of PPFPA with a Primary Amine

Materials:

-

Poly(this compound)

-

Primary amine of choice (e.g., an amino-functionalized drug or targeting ligand)

-

Anhydrous solvent (e.g., N,N-dimethylformamide, tetrahydrofuran)

Procedure:

-

Dissolve poly(this compound) in the chosen anhydrous solvent in a reaction vessel.

-

Add the primary amine (typically in excess) to the polymer solution.

-

Stir the reaction mixture at room temperature or slightly elevated temperature for a specified period (reaction progress can be monitored by techniques such as FT-IR or NMR spectroscopy).

-

Upon completion, precipitate the functionalized polymer in a suitable non-solvent.

-

Isolate the product by filtration and dry under vacuum.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the synthesis, polymerization, and post-polymerization modification of this compound.

Caption: Synthesis of this compound.

Caption: Polymerization of this compound.

Caption: Post-Polymerization Modification of PPFPA.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[2] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles.[2] Store in a tightly closed container in a cool, dry place, away from heat and sources of ignition.[2] For detailed safety information, refer to the material safety data sheet (MSDS).

Applications in Research and Drug Development

The ability to readily functionalize poly(this compound) makes it a valuable platform for a variety of applications, particularly in the biomedical field. Researchers have utilized PPFPA to develop:

-

Drug Delivery Systems: By conjugating therapeutic agents to the polymer backbone, targeted and controlled release systems can be designed.[7]

-

Functional Surfaces: PPFPA-based polymers can be grafted onto surfaces to create biocompatible coatings, biosensors, or materials with specific cell-adhesive properties.

-

Nanoparticles: Self-assembly of amphiphilic copolymers derived from PPFPA can lead to the formation of micelles and nanoparticles for drug encapsulation and delivery.[7]

The versatility of this compound and its polymer derivatives continues to drive innovation in materials science and pharmaceutical research, offering a powerful tool for the creation of advanced, functional materials.

References

- 1. polysciences.com [polysciences.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Poly(this compound) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Pentafluorophenyl acrylate monomer stability and storage

An In-depth Technical Guide to the Stability and Storage of Pentafluorophenyl Acrylate (B77674) (PFPA) Monomer

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. Pentafluorophenyl acrylate (PFPA) is a critical monomer in the synthesis of functional polymers for a variety of biomedical applications, including drug delivery and functional surfaces.[1] Ensuring its stability and proper storage is crucial for reproducible and successful outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for PFPA monomer, including quantitative data, experimental protocols, and visual guides.

Core Stability Profile

This compound is a reactive monomer that requires careful handling and storage to prevent premature polymerization and degradation. While generally more stable towards hydrolysis than other activated esters like N-hydroxysuccinimide (NHS) esters, it is sensitive to moisture, heat, and light.[1][2]

Key Stability Factors:

-

Polymerization: As an acrylate, PFPA is susceptible to spontaneous, free-radical polymerization. This is mitigated by the addition of inhibitors.

-

Hydrolysis: The pentafluorophenyl ester group can undergo hydrolysis, particularly in the presence of moisture and at non-neutral pH, to yield pentafluorophenol (B44920) and poly(acrylic acid).

-

Thermal Decomposition: Elevated temperatures can lead to degradation and uncontrolled polymerization.

Quantitative Stability and Storage Data

To ensure the longevity and purity of PFPA monomer, specific storage conditions must be maintained. The following tables summarize the key parameters for storage and the known physical properties relevant to its stability.

Table 1: Recommended Storage Conditions for this compound Monomer

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8°C | [3] |

| Atmosphere | Inert gas (Nitrogen or Argon) | [3] |

| Light | Protect from light | General best practice for reactive monomers |

| Moisture | Protect from moisture | [3] |

| Inhibitor | <200 ppm Monomethyl ether hydroquinone (B1673460) (MEHQ) | |

| Container Material | Polyethylene or polypropylene | [4] |

Table 2: Physical and Chemical Properties Related to Stability

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 197 °C | [5] |

| Flash Point | 68 °C | [5] |

| Heat Sensitivity | Heat Sensitive | [5] |

Degradation Pathways

Understanding the potential degradation pathways of PFPA is essential for troubleshooting and ensuring the quality of the monomer. The two primary pathways are spontaneous polymerization and hydrolysis.

Spontaneous Polymerization

In the absence of an effective inhibitor, or under conditions that negate the inhibitor's function (e.g., absence of oxygen for MEHQ), PFPA can undergo free-radical polymerization. This process is often initiated by heat, light, or contaminants.

Caption: Spontaneous polymerization pathway of PFPA.

Hydrolysis

The ester linkage in PFPA is susceptible to hydrolysis, which is accelerated by the presence of water and catalyzed by acids or bases. This reaction results in the formation of pentafluorophenol and poly(acrylic acid).

Caption: Hydrolysis degradation pathway of PFPA.

Experimental Protocols for Stability Assessment

Regular assessment of PFPA monomer quality is crucial. The following protocols provide frameworks for monitoring purity, inhibitor concentration, and the presence of polymers.

Protocol 1: Purity Assessment and Polymer Detection by ¹⁹F NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for assessing the purity of PFPA and detecting the formation of poly(this compound). The chemical shifts of the fluorine atoms on the pentafluorophenyl ring are different for the monomer and the polymer.

Methodology:

-

Sample Preparation: Prepare a solution of the PFPA monomer in a suitable deuterated solvent (e.g., CDCl₃) at a known concentration.

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum.

-

Analysis:

-

The spectrum of pure PFPA monomer will show distinct peaks corresponding to the ortho, meta, and para fluorine atoms.

-

Upon polymerization, these peaks will broaden and may shift slightly.[6]

-

The presence of new, broader peaks is indicative of polymer formation.

-

Integration of the monomer and polymer signals can be used to quantify the extent of polymerization.

-

Protocol 2: Quantification of MEHQ Inhibitor by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the MEHQ inhibitor, ensuring it is within the effective range.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of MEHQ in a suitable solvent (e.g., acetonitrile) at known concentrations.

-

Sample Preparation: Dilute a known amount of the PFPA monomer in the same solvent.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column.[7]

-

Mobile Phase: A gradient of water and acetonitrile.

-

Detection: UV detector at a wavelength where MEHQ has a strong absorbance (e.g., ~290 nm).

-

Flow Rate: 1 mL/min.

-

-

Analysis:

-

Generate a calibration curve from the peak areas of the MEHQ standards.

-

Determine the concentration of MEHQ in the PFPA sample by comparing its peak area to the calibration curve.

-

Recommended Storage and Handling Workflow

Adherence to a strict workflow for storage and handling is essential to maintain the stability of PFPA monomer.

Caption: Workflow for proper storage and handling of PFPA.

Conclusion

The stability of this compound monomer is critical for its successful use in research and development. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from moisture, and by implementing routine quality control checks using the experimental protocols outlined in this guide, researchers can ensure the integrity of this valuable monomer. Understanding the potential degradation pathways of polymerization and hydrolysis further empowers users to take preventative measures and troubleshoot any issues that may arise.

References

- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. HPLC Method for MEHQ - Chromatography Forum [chromforum.org]

In-Depth Technical Guide to Pentafluorophenyl Acrylate (CAS 71195-85-2)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification

Pentafluorophenyl acrylate (B77674) (PFPA) is a fluorinated monomer with the CAS number 71195-85-2. It is a versatile building block in polymer chemistry, prized for the unique reactivity of its pentafluorophenyl ester group. This functional group allows for efficient post-polymerization modification, making it a valuable tool for creating functional polymers for a wide range of applications, including drug delivery, bioconjugation, and surface modification.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 71195-85-2 |

| Common Name | Pentafluorophenyl acrylate |

| Synonyms | 2-Propenoic acid pentafluorophenyl ester, Acrylic acid pentafluorophenyl ester |

| Molecular Formula | C₉H₃F₅O₂[1] |

| Molecular Weight | 238.11 g/mol [1] |

| IUPAC Name | 2,3,4,5,6-pentafluorophenyl prop-2-enoate[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 145-149 °C | [2][4] |

| Density | 1.446 g/cm³ | [1][4] |

| Refractive Index | 1.434 | [4] |

| Flash Point | 68 °C (closed cup) | [5][6] |

| Solubility | Practically insoluble in water | [7] |

| Storage Temperature | 2-8 °C, often stabilized with MEHQ | [3][5] |

Synthesis and Polymerization

Synthesis of this compound

This compound is typically synthesized by the esterification of pentafluorophenol (B44920) with acryloyl chloride in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pentafluorophenol (1.0 eq) and triethylamine (1.2 eq) in dry diethyl ether.

-

Cooling: Cool the reaction mixture in an ice bath.

-

Addition of Acryloyl Chloride: Add acryloyl chloride (1.2 eq) dropwise to the cooled solution. A white precipitate of triethylamine hydrochloride will form immediately.

-

Reaction: Remove the ice bath and stir the suspension overnight at room temperature under a nitrogen atmosphere.

-

Work-up:

-

Remove the triethylamine hydrochloride salt by filtration and wash the solid with diethyl ether.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using petroleum ether as the eluent.

-

-

Characterization: The final product is a clear yellow liquid. The structure can be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Polymerization of this compound

Poly(this compound) (pPFPA) can be synthesized via conventional free-radical polymerization or controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][7] RAFT polymerization is preferred for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol: RAFT Polymerization of this compound

-

Reaction Mixture: In a Schlenk tube, dissolve this compound (PFPA) (e.g., 100 eq), a RAFT agent such as benzyl (B1604629) 2-hydroxyethyl trithiocarbonate (B1256668) (1 eq), and a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) (e.g., 0.5 eq) in a suitable solvent (e.g., benzene (B151609) or dioxane).

-

Degassing: Degas the solution by purging with nitrogen for 30 minutes while cooling in an ice bath.

-

Polymerization: Remove the ice bath and heat the reaction mixture at a specific temperature (e.g., 70 °C) for a defined period to achieve the desired conversion.

-

Termination and Purification: Cool the reaction to room temperature and precipitate the polymer by adding the solution to a non-solvent like cold methanol.

-

Isolation: Collect the polymer by filtration and dry under vacuum.

Mechanism of Action and Reactivity

The utility of pPFPA in various applications stems from the high reactivity of the pentafluorophenyl ester side chains towards nucleophiles. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenoxide an excellent leaving group. This facilitates nucleophilic substitution reactions, primarily with amines and alcohols, to form stable amide or new ester linkages, respectively. This process is often referred to as post-polymerization modification.

Diagram: Post-Polymerization Modification of pPFPA

Caption: Post-polymerization modification of pPFPA with nucleophiles.

Handling and Safety

This compound is a combustible liquid and should be handled with care in a well-ventilated area, away from heat, sparks, and open flames.[3][8] It is classified as causing skin and eye irritation.[6][9]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a respirator with an organic vapor cartridge if working in a poorly ventilated area.

Handling and Storage:

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

It is often supplied with an inhibitor like monomethyl ether hydroquinone (B1673460) (MEHQ) to prevent premature polymerization.[5]

Toxicological Data:

Applications and Experimental Protocols

The ability to easily functionalize pPFPA makes it a valuable precursor for a wide array of applications in biomedical research and drug development.

Bioconjugation

pPFPA can be used to create reactive surfaces or nanoparticles for the immobilization of biomolecules such as proteins and peptides.

Experimental Protocol: Antibody Immobilization on pPFPA-grafted Silica Beads [10]

-

Surface Preparation: Prepare poly(this compound)-grafted silica beads.

-

Washing: Wash the beads with a suitable buffer (e.g., PBS).

-

Antibody Incubation: Add the antibody solution to the bead suspension.

-

Conjugation: Incubate the mixture to allow the primary amine groups (e.g., from lysine (B10760008) residues) on the antibody to react with the pentafluorophenyl ester groups on the beads, forming stable amide bonds.

-

Blocking: Block any remaining reactive sites with a small amine-containing molecule (e.g., ethanolamine).

-

Washing: Wash the antibody-conjugated beads to remove any unbound antibody.

Diagram: Antibody Immobilization Workflow

Caption: Workflow for immobilizing antibodies on pPFPA-grafted surfaces.

Drug Delivery

pPFPA can be used to create nanoparticles or micelles for the encapsulation and targeted delivery of therapeutic agents. The surface of these carriers can be functionalized with targeting ligands or stealth-conferring polymers like polyethylene (B3416737) glycol (PEG).

Experimental Protocol: Preparation of pH-Responsive Micelles for Doxorubicin (B1662922) Delivery [8]

-

Polymer Synthesis: Synthesize pPFPA via RAFT polymerization.

-

Partial Modification: React pPFPA with 1-amino-2-propanol to create an amphiphilic copolymer that can self-assemble into micelles in an aqueous solution.

-

Core Functionalization: React the remaining pPFPA segments in the micellar core with 1-(3-aminopropyl)imidazole (B109541) to introduce pH-responsive charge-conversional entities.

-

Drug Loading: Load a hydrophobic drug, such as doxorubicin (DOX), into the micelles.

-

Characterization: Characterize the size, morphology, and drug-loading capacity of the micelles.

-

In Vitro Release: Study the in vitro release of DOX from the micelles at different pH values (e.g., pH 7.4 and pH 5.0) to demonstrate pH-responsiveness.

Surface Modification for Cell Culture

Surfaces coated with pPFPA can be modified with cell-adhesive peptides or other biomolecules to promote cell attachment and growth.

Experimental Protocol: Surface Functionalization for Enhanced Cell Adhesion

-

Coating: Coat a substrate (e.g., glass coverslip or polymer dish) with a thin film of pPFPA.

-

Peptide Conjugation: Incubate the pPFPA-coated surface with a solution of a cell-adhesive peptide (e.g., RGD peptide) in a suitable buffer.

-

Blocking and Washing: Block any unreacted sites and wash the surface to remove non-covalently bound peptides.

-

Cell Seeding: Seed cells onto the functionalized surface and culture under standard conditions.

-

Analysis: Assess cell adhesion, spreading, and proliferation on the modified surface compared to an unmodified control.

Biological Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the specific interactions of this compound or its derived polymers with key biological signaling pathways such as mTOR, MAPK, or NF-kB. The primary biological applications of pPFPA-based materials focus on their use as carriers for bioactive molecules or as platforms for cell-surface interactions, where the biological effect is mediated by the conjugated molecule or the engineered surface properties rather than the polymer backbone itself.

The biocompatibility of polymers derived from pPFPA is an active area of research. For instance, cytotoxicity assays have been performed on cells cultured with functionalized single-chain polymer nanoparticles derived from a pentafluorophenyl methacrylate (B99206) monomer, showing the potential for creating biocompatible materials.[12] However, comprehensive in vivo biocompatibility studies are still needed for many specific formulations.

Conclusion

This compound is a highly versatile and reactive monomer that serves as a powerful platform for the development of advanced functional polymers. Its well-defined chemistry allows for precise control over polymer architecture and functionality, making it an invaluable tool for researchers in drug delivery, bioconjugation, and materials science. While the safety profile of the monomer requires careful handling, the resulting polymers hold great promise for a variety of biomedical applications. Further research into the in vivo biocompatibility and potential interactions with cellular signaling pathways will be crucial for the clinical translation of pPFPA-based technologies.

References

- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]

- 2. DSpace at KOASAS: Development of functional polymer platform using reactive poly(this compound) as a precursor [koasas.kaist.ac.kr]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. BIOLOGICAL FUNCTIONALIZATioN OF POLY(this compound) – Nanotechnology AND Biomedicine [reu.engr.uga.edu]

- 5. scbt.com [scbt.com]

- 6. 五氟苯基丙烯酸酯 contains <200 ppm monomethyl ether hydroquinone as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. usplastic.com [usplastic.com]

- 10. Preparation of Poly(this compound) Functionalized SiO2 Beads for Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

Reactivity of Pentafluorophenyl Acrylate with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl acrylate (B77674) (PFPA) and its corresponding polymer, poly(pentafluorophenyl acrylate) (PPFPA), have emerged as highly versatile reagents in bioconjugation, drug delivery, and materials science.[1][2] The core of their utility lies in the highly reactive nature of the pentafluorophenyl ester group towards nucleophiles, particularly primary amines. This reactivity allows for the facile and efficient formation of stable amide bonds under mild conditions, making PFPA an excellent choice for conjugating biomolecules, synthesizing functional polymers, and modifying surfaces.[3][4][5] This technical guide provides a comprehensive overview of the reactivity of this compound with primary amines, including the underlying reaction mechanism, factors influencing reaction kinetics, detailed experimental protocols, and quantitative data to aid in the design and execution of related experiments.

Core Principles of Reactivity

The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon of the ester highly electrophilic.[6] This, combined with the fact that pentafluorophenolate is an excellent leaving group, facilitates the attack by the nucleophilic primary amine.[3][6] The reaction results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[6]

Compared to other common amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, pentafluorophenyl esters exhibit enhanced stability, particularly towards hydrolysis in aqueous environments.[2][7] This increased stability provides a larger processing window and often leads to higher conjugation yields, a significant advantage when working with precious or limited quantities of biomolecules.[6][7]

Factors Influencing the Reaction

Several factors can influence the rate and efficiency of the reaction between this compound and primary amines:

-

Nucleophilicity of the Amine: The reactivity is highly dependent on the nucleophilicity of the amine. Aliphatic primary and secondary amines generally react efficiently and quantitatively.[8][9] Aromatic amines, being less nucleophilic, exhibit significantly lower conversion rates.[8][9]

-

Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate the reaction rate compared to less polar solvents like tetrahydrofuran (B95107) (THF).[10]

-

Steric Hindrance: Steric hindrance around the amine or the ester can affect the reaction rate. Larger, bulkier amines may react more slowly.[11]

-

Temperature: While the reaction proceeds readily at room temperature, gentle heating (e.g., to 50°C) can be employed to increase the reaction rate, particularly for less reactive amines.[8]

-

pH: For reactions in aqueous media, the pH should be maintained in a range where the primary amine is in its deprotonated, nucleophilic state (typically pH 7-9). Buffers that do not contain primary amines (e.g., phosphate (B84403) or bicarbonate buffers) should be used.

Quantitative Reaction Data

The following table summarizes quantitative data on the reactivity of this compound and its polymer with primary amines, compiled from various studies.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Conversion/Yield | Reference |

| Poly(this compound) | Aliphatic primary amines | - | - | - | Satisfactory | [8][9] |

| Poly(this compound) | Aliphatic secondary amines | - | - | - | Satisfactory | [8][9] |

| Poly(this compound) | Aromatic amines | - | - | - | Low | [8][9] |

| α-Fluorinated PPFMA | 1-amino-2-propanol | DMF | 50 | 20 h | Quantitative | [8] |

| Poly(pentafluorophenyl methacrylate) | n-butylamine | THF | 70 | 30 min | 33% | [10] |

| Poly(pentafluorophenyl methacrylate) | n-butylamine | DMF | 70 | 30 min | 100% | [10] |

Experimental Protocols

Synthesis of this compound (PFPA)

This protocol describes a general method for the synthesis of this compound monomer.

Materials:

-

Pentafluorophenol

-

Acryloyl chloride

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Hydrochloric acid (HCl) solution (pH 2.0)

-

Brine

Procedure:

-

Dissolve pentafluorophenol in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[12][13]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add triethylamine (1.02-1.20 equivalents) dropwise to the solution.[12][13]

-

Subsequently, add acryloyl chloride (1.09-1.20 equivalents) dropwise to the cooled solution.[12][13]

-

Maintain the reaction at 0°C for 10 minutes to 1 hour, then allow it to warm to room temperature and stir for 18 hours or until completion, as monitored by thin-layer chromatography (TLC).[12][13]

-

Remove the precipitated triethylammonium (B8662869) chloride by filtration.[12]

-

Wash the filtrate with an acidic water solution (HCl, pH 2.0) and then with distilled water or brine.[12][13]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[13]

-

The crude product can be purified by flash chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) or petroleum ether to yield pure this compound.[8][12]

General Protocol for Protein Labeling with a PFP Ester-Activated Fluorophore

This protocol provides a general procedure for the conjugation of a PFP ester-activated fluorophore to primary amines on a protein.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

-

PFP ester-activated fluorophore dissolved in a minimal amount of organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., Tris or glycine, 1 M, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

-

Prepare the protein solution at a suitable concentration in the amine-free buffer.

-

Prepare a stock solution of the PFP ester-activated fluorophore in DMSO or DMF immediately before use.

-

Add a calculated molar excess of the PFP ester solution to the protein solution while gently vortexing or stirring.[6]

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6]

-

To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[6]

-

Remove the excess, unreacted fluorophore and byproducts by size-exclusion chromatography, dialysis, or spin filtration.[6]

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.[6]

Visualizations

Caption: Reaction mechanism of a PFP ester with a primary amine.

Caption: General experimental workflow for protein conjugation.

References

- 1. polysciences.com [polysciences.com]

- 2. Poly(this compound) - Wikipedia [en.wikipedia.org]

- 3. DSpace at KOASAS: Development of functional polymer platform using reactive poly(this compound) as a precursor [koasas.kaist.ac.kr]

- 4. DSpace at KOASAS: Reactive polymer surface platform of this compound for the application of biomolecule immobilization with enhanced sensitivity [koasas.kaist.ac.kr]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

The Hydrolytic Stability of Pentafluorophenyl Acrylate Active Esters: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realm of bioconjugation and drug development, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of innovation. The choice of reactive ester for forming stable amide bonds is a critical decision that influences reaction efficiency, reproducibility, and the overall success of the conjugation strategy. While N-hydroxysuccinimide (NHS) esters have traditionally been the workhorse for amine-reactive modifications, pentafluorophenyl (PFP) esters, particularly pentafluorophenyl acrylate (B77674) (PFPA), have emerged as a superior alternative due to their enhanced stability in aqueous environments.[1][2][3] This technical guide provides an in-depth analysis of the hydrolysis stability of PFPA active esters, offering quantitative comparisons, detailed experimental protocols, and reaction pathway visualizations to empower researchers in optimizing their conjugation methodologies.

Core Principles: The Competing Reactions of Active Esters

The utility of active esters like pentafluorophenyl acrylate in bioconjugation hinges on their ability to efficiently react with primary and secondary amines to form stable amide bonds. This desired reaction, known as aminolysis, is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester. However, in the aqueous buffers typically used for biomolecule modifications, a competing reaction, hydrolysis, can occur.[4] In this reaction, water acts as the nucleophile, leading to the cleavage of the ester bond and the formation of an unreactive carboxylic acid and pentafluorophenol (B44920). The efficiency of a conjugation reaction is therefore determined by the relative rates of aminolysis and hydrolysis.

The chemical structure of PFP esters confers a significant advantage in this regard. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.[4] Concurrently, the pentafluorophenolate is an excellent leaving group. While these properties enhance the desired aminolysis, they also render the ester less susceptible to hydrolysis compared to NHS esters.[1] This increased resistance to hydrolysis provides a wider experimental window, leading to higher conjugation yields and more consistent results.[1][2]

Quantitative Comparison of Hydrolytic Stability: PFP vs. NHS Esters

The most significant advantage of PFP esters over their NHS counterparts is their markedly superior stability in aqueous solutions.[3] While specific hydrolysis rate constants for this compound monomer are not extensively documented in publicly available literature, the general trend and comparative data for PFP esters provide a clear picture of their enhanced stability.

One study reported a PFP ester to be approximately 6-fold more stable than its corresponding NHS ester in an aqueous solution.[1][2] Another study noted that a tetrafluorophenyl (TFP) ester, a close analog, has a half-life 3.0 times longer than an NHS ester at pH 8. This heightened stability is particularly crucial in the pH range of 7.2 to 8.5, which is optimal for the aminolysis reaction but where NHS esters are notoriously prone to rapid hydrolysis.[2][4]

| Parameter | Pentafluorophenyl (PFP) Esters | N-Hydroxysuccinimide (NHS) Esters | Reference |

| General Hydrolytic Stability | Significantly more stable in aqueous solutions, less susceptible to spontaneous hydrolysis. | Prone to rapid hydrolysis, especially as pH increases. | [1][2][3] |

| Half-life in Aqueous Buffer | Significantly longer than NHS esters. | Can range from hours at pH 7 to mere minutes at pH 8. | [2][3] |

| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 (with rapid hydrolysis at the higher end) | [2][4] |

| Reaction Efficiency | Higher overall conjugation yields due to lower susceptibility to hydrolysis. | Lower yields often requiring a larger excess of the labeling reagent. | [3] |

Factors Influencing the Hydrolysis Stability of this compound

Several factors can influence the rate of hydrolysis of PFPA active esters, and understanding these can help in designing more robust and efficient conjugation protocols.

-

pH: The rate of hydrolysis of PFP esters is significantly influenced by pH. As the pH increases, the concentration of hydroxide (B78521) ions, a potent nucleophile, also increases, leading to an accelerated rate of hydrolysis. However, PFP esters maintain considerable stability in the neutral to slightly alkaline pH range where aminolysis is most efficient.[2]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, for particularly sensitive conjugations or when working with labile biomolecules, performing the reaction at a lower temperature (e.g., 4°C) can help to minimize hydrolysis, albeit at the cost of a slower aminolysis rate.

-

Solvent: PFP esters are typically dissolved in an anhydrous (dry) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[4] The presence of residual water in these stock solutions can lead to premature hydrolysis of the active ester. It is therefore crucial to use high-purity, anhydrous solvents and to prepare the stock solutions immediately before use.

Experimental Protocols for Determining Hydrolysis Stability

The hydrolytic stability of this compound can be quantitatively assessed using several analytical techniques. The following protocols provide detailed methodologies for monitoring the hydrolysis of active esters.

Protocol 1: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct measurement of the decrease in the concentration of the active ester and the corresponding increase in the concentration of its hydrolysis product over time.

Materials:

-

This compound (PFPA)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., a solution of a primary amine like Tris-HCl)

-

Reverse-phase HPLC system with a C18 column and a UV detector

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of PFPA (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.

-

Initiation of Hydrolysis: Initiate the hydrolysis reaction by diluting the PFPA stock solution into the aqueous buffer of interest to a final concentration of, for example, 1 mM.

-

Time-Course Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis reaction in the aliquot by adding an excess of the quenching solution.

-

HPLC Analysis: Analyze each quenched sample by HPLC. Monitor the chromatogram for the peak corresponding to PFPA and the peak corresponding to the hydrolyzed acrylic acid product.

-

Data Analysis: Quantify the peak areas for both the remaining PFPA and the formed hydrolysis product at each time point. Plot the concentration of PFPA as a function of time to determine the hydrolysis rate constant and the half-life of the active ester under the tested conditions.

Protocol 2: Monitoring Hydrolysis by UV-Vis Spectrophotometry

This method is applicable if the hydrolysis product, pentafluorophenol, has a distinct UV-Vis absorbance spectrum compared to the starting PFPA.

Materials:

-

This compound (PFPA)

-

Anhydrous DMF or DMSO

-

Aqueous buffer of interest

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Spectral Scans: Obtain the UV-Vis absorbance spectra of PFPA and pentafluorophenol in the aqueous buffer to identify a wavelength where the change in absorbance upon hydrolysis is maximal.

-

Reaction Setup: Prepare a reaction mixture of PFPA in the aqueous buffer directly in a quartz cuvette.

-

Kinetic Measurement: Place the cuvette in the spectrophotometer and monitor the change in absorbance at the predetermined wavelength over time.

-

Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law. Plot the concentration of the product (or reactant) versus time to determine the reaction rate.

Protocol 3: Monitoring Hydrolysis by ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for monitoring reactions involving fluorinated compounds.

Materials:

-

This compound (PFPA)

-

Deuterated aqueous buffer (e.g., D₂O with phosphate (B84403) buffer salts)

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Reference Spectra: Acquire ¹⁹F NMR spectra of pure PFPA and pentafluorophenol to identify their characteristic chemical shifts.

-

Reaction Monitoring: Prepare a solution of PFPA in the deuterated buffer directly in an NMR tube.

-

Time-Resolved Spectra: Acquire ¹⁹F NMR spectra at regular intervals.

-

Data Analysis: Integrate the signals corresponding to the fluorine atoms in PFPA and the pentafluorophenol product. The change in the relative integrals over time will provide the kinetics of the hydrolysis reaction.

Conclusion

This compound active esters offer a compelling advantage for researchers and drug development professionals engaged in bioconjugation. Their superior hydrolytic stability compared to traditional NHS esters provides greater flexibility in experimental design, leading to more efficient and reproducible conjugation outcomes.[1][2][3] By understanding the factors that influence their stability and employing robust analytical methods to characterize their hydrolysis kinetics, scientists can fully leverage the benefits of PFPA chemistry to develop novel and effective bioconjugates. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the rational design and optimization of conjugation strategies.

References

Solubility of Poly(pentafluorophenyl acrylate) in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(pentafluorophenyl acrylate) (PPFPA) is a versatile polymer widely utilized in materials science and drug delivery due to its reactive pentafluorophenyl ester side chains. These groups allow for straightforward post-polymerization modification with various nucleophiles, such as amines and alcohols, enabling the synthesis of a diverse range of functional polymers. A key advantage of PPFPA over other activated ester polymers, like poly(N-acryloyl succinimide) (PNAS), is its enhanced hydrolytic stability and broader solubility in organic solvents.[1] This guide provides a comprehensive overview of the solubility of PPFPA in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid researchers in their experimental design.

Data Presentation: Solubility of Poly(this compound)

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Soluble | Commonly used as a solvent for post-polymerization modification of PPFPA.[2] |

| Anisole | Soluble | Has been used as a solvent for the RAFT polymerization of pentafluorophenyl acrylate (B77674) to form PPFPA.[3] |

| 1,4-Dioxane | Soluble | Employed as a solvent for the RAFT polymerization of the methacrylate (B99206) analog, which suggests probable solubility for the acrylate.[2][4] |

| Tetrahydrofuran (THF) | Likely Soluble | THF is a common solvent for many polymers, and given PPFPA's broad solubility, it is expected to be soluble. |

| Chloroform (CHCl₃) | Likely Soluble | A common solvent for many acrylate polymers. |

| Toluene | Likely Soluble | Aromatic solvents are often effective for dissolving polymers with aromatic side groups. |

| Methanol (MeOH) / Ethanol (EtOH) | Likely Insoluble | Alcohols are generally poor solvents for non-polar to moderately polar polymers and are often used as precipitating agents. |

| Water | Insoluble | PPFPA is a hydrophobic polymer and is not soluble in water. |

Note: The "Likely Soluble" and "Likely Insoluble" entries are based on general principles of polymer solubility ("like dissolves like") and solvents used for analogous polymers or processes. Experimental verification is necessary for specific applications.

Experimental Protocols: Determining Polymer Solubility

The following is a generalized experimental protocol for determining the solubility of poly(this compound) in an organic solvent. This method can be adapted to determine either qualitative solubility (i.e., soluble/insoluble) or quantitative solubility.

Objective: To determine the solubility of PPFPA in a selected organic solvent at a specific temperature.

Materials:

-

Poly(this compound) (PPFPA) powder

-

Selected organic solvent(s) (analytical grade or higher)

-

Small vials or test tubes with secure caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., water bath, incubator, or laboratory bench at ambient temperature)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass microfiber filters)

-

Oven for drying

Procedure:

-

Preparation of PPFPA: Ensure the PPFPA is in a dry, powdered form. If necessary, gently grind any large aggregates to increase the surface area for dissolution.

-

Solvent Addition:

-

For Qualitative Assessment: To a vial containing a small, pre-weighed amount of PPFPA (e.g., 10 mg), add a specific volume of the test solvent (e.g., 1 mL).

-

For Quantitative Assessment: Prepare a series of vials. In each vial, add a precisely weighed amount of PPFPA. Then, add an increasing, known volume of the solvent to each vial to create a range of concentrations. Alternatively, add a fixed volume of solvent to an excess of the polymer.

-

-

Mixing: Securely cap the vials and agitate them using a vortex mixer or magnetic stirrer. The goal is to ensure thorough mixing of the polymer and solvent. The duration of mixing can vary depending on the polymer and solvent but should be consistent across all samples. A common practice is to mix for 24 hours to reach equilibrium.[5] For viscous solutions, gentle heating may be applied to accelerate dissolution, but it's important to note that solubility is temperature-dependent.

-

Equilibration: Allow the vials to stand undisturbed in a temperature-controlled environment for a set period (e.g., 24-48 hours). This allows the solution to reach equilibrium and for any undissolved polymer to settle.

-

Observation (Qualitative): Visually inspect the vials. If the polymer has completely dissolved to form a clear, homogeneous solution, it is considered soluble under those conditions. If a separate solid phase remains, the polymer is considered insoluble or partially soluble.

-

Separation and Quantification (Quantitative):

-

Carefully take a known volume of the supernatant (the clear liquid phase) from a vial where excess solid is present.

-

Filter the supernatant using a syringe filter to remove any remaining microscopic solid particles. The filter material should be compatible with the solvent used.

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent from the solution in the container using a controlled method (e.g., a vacuum oven at a temperature below the polymer's decomposition point).

-

Once the solvent is completely removed, weigh the container with the dried polymer residue.

-

-

Calculation: The solubility can be calculated as follows:

Solubility (g/L) = (Mass of dried polymer (g)) / (Volume of supernatant taken (L))

Safety Precautions:

-

Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each solvent to be aware of its specific hazards.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of polymer solubility.

Caption: Workflow for determining the solubility of poly(this compound).

References

- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Versatile Flow Reactor Platform for Machine Learning Guided RAFT Synthesis, Amidation of Poly(this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Polymerization of Pentafluorophenyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl acrylate (B77674) (PFPA) is a versatile monomer increasingly utilized in the synthesis of advanced functional polymers. Its unique activated ester functionality makes it an ideal candidate for post-polymerization modification, allowing for the straightforward introduction of a wide array of functionalities. This is particularly valuable in the development of materials for biomedical applications, including drug delivery systems, functional surfaces, and nanoparticles. This technical guide provides a comprehensive overview of the primary mechanisms for PFPA polymerization: free radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.

Polymerization Mechanisms

The polymerization of PFPA can be achieved through several methods, each offering distinct advantages and levels of control over the final polymer architecture.

Free Radical Polymerization (FRP)

Conventional free radical polymerization is a common and straightforward method for synthesizing poly(pentafluorophenyl acrylate) (PPFPA).[1] This technique typically employs a thermal initiator, such as azobisisobutyronitrile (AIBN), to generate radicals that initiate the polymerization of the PFPA monomer.[1][2] While effective for producing PPFPA, this method offers limited control over the polymer's molecular weight and dispersity.[1]

A typical procedure for the free radical polymerization of PFPA is as follows:

-

Materials:

-

This compound (PFPA) monomer

-

Azobisisobutyronitrile (AIBN) initiator

-

Anhydrous 1,4-dioxane (B91453) (or other suitable solvent)[3]

-

-

Procedure:

-

In a Schlenk tube, dissolve PFPA (e.g., 5.00 g, 21.00 mmol) and AIBN (e.g., 34.50 mg, 0.21 mmol) in anhydrous 1,4-dioxane (e.g., 5 mL).[3]

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed Schlenk tube in a preheated oil bath at 70 °C.[1]

-

Allow the polymerization to proceed for a designated time (e.g., overnight).[1]

-

Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol (B129727), with vigorous stirring.

-

Collect the polymer by filtration and dry under vacuum to a constant weight.

-

The following table summarizes typical results for the free radical polymerization of PFPA. It is important to note that the lack of control in FRP leads to a broad molecular weight distribution, as indicated by the high polydispersity index (PDI).

| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| AIBN | 100:1 | 1,4-Dioxane | 70 | 24 | >90 | Variable | >1.5 |

Note: Data is representative and can vary based on specific reaction conditions.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that offers excellent control over molecular weight, PDI, and polymer architecture.[4] This technique allows for the synthesis of well-defined homopolymers, block copolymers, and other complex structures.[2] The control is achieved through the use of a RAFT agent, which reversibly transfers a thiocarbonylthio group between growing polymer chains.

A detailed protocol for the RAFT polymerization of PFPA is provided below:

-

Materials:

-

This compound (PFPA) monomer

-

RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Azobisisobutyronitrile (AIBN) initiator

-

Anhydrous solvent (e.g., 1,4-dioxane or anisole)

-

-

Procedure:

-

In a Schlenk tube, combine PFPA, the RAFT agent, and AIBN in the desired molar ratios in the chosen solvent. For example, a pre-mixed solution of PFPA, cyanopropyl dodecyl trithiocarbonate (B1256668) (CPDT), and AIBN in anisole (B1667542) can be used with concentrations of [PFPA]:[CPDT]:[AIBN] set at 50:1:0.2.

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes in an ice bath.

-

Immerse the sealed Schlenk tube in a preheated oil bath at a specific temperature (e.g., 70-120 °C).

-

Monitor the polymerization by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR or ¹⁹F NMR) and molecular weight (e.g., by size-exclusion chromatography - SEC).[5]

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Purify the polymer by precipitation into a suitable non-solvent (e.g., cold methanol or hexane).

-

RAFT polymerization of PFPA and its methacrylate (B99206) analog (PFMA) demonstrates excellent control, as shown by the linear evolution of molecular weight with conversion and low PDI values. The following tables present kinetic data for the RAFT polymerization of PFMA, which serves as a good proxy for PFPA.[5]

Table 1: RAFT Polymerization of PFMA with F-CTA-1 at 75 °C [5]

| Time (min) | Conversion (%) | Mn (SEC, g/mol ) | PDI (Mw/Mn) |

| 30 | 15.2 | 12,300 | 1.25 |

| 60 | 28.9 | 19,800 | 1.21 |

| 120 | 51.1 | 30,100 | 1.18 |

| 240 | 75.3 | 42,500 | 1.15 |

| 480 | 91.8 | 51,200 | 1.13 |

| Conditions: [PFMA]₀:[F-CTA-1]₀:[AIBN]₀ = 100:1:0.1 in dioxane. |

Table 2: RAFT Polymerization of PFMA with F-CTA-2 at 90 °C [5]

| Time (min) | Conversion (%) | Mn (SEC, g/mol ) | PDI (Mw/Mn) |

| 20 | 22.5 | 15,600 | 1.28 |

| 40 | 41.3 | 24,700 | 1.23 |

| 60 | 58.7 | 33,100 | 1.20 |

| 120 | 82.4 | 45,900 | 1.17 |

| Conditions: [PFMA]₀:[F-CTA-2]₀:[AIBN]₀ = 100:1:0.1 in dioxane. |

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful RDRP technique that allows for the synthesis of well-defined polymers.[6] It involves the reversible activation and deactivation of growing polymer chains through a transition metal catalyst, typically a copper complex.[6] While widely used for various monomers, specific protocols and extensive kinetic data for the ATRP of PFPA are less commonly reported in the literature compared to RAFT. However, general procedures for the ATRP of acrylates can be adapted for PFPA.

The following is a general protocol for the ATRP of an acrylate monomer that can be adapted for PFPA:

-

Materials:

-

This compound (PFPA) monomer

-

Initiator (e.g., ethyl α-bromoisobutyrate)

-

Catalyst (e.g., Cu(I)Br)

-

Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)

-

Solvent (e.g., anisole or N,N-dimethylformamide - DMF)

-

-

Procedure:

-

To a dry Schlenk tube, add the catalyst (Cu(I)Br) and a magnetic stir bar.

-

Seal the tube with a rubber septum and deoxygenate by cycling between vacuum and inert gas (e.g., nitrogen).

-

In a separate flask, prepare a solution of the monomer (PFPA), initiator, and ligand in the chosen solvent. Deoxygenate this solution by purging with an inert gas.

-

Transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk tube containing the catalyst via a cannula or a degassed syringe.

-

Place the reaction vessel in a thermostatically controlled oil bath set to the desired temperature.

-

Monitor the reaction by taking samples at different time points for analysis of monomer conversion and polymer molecular weight.

-

Terminate the polymerization by cooling the reaction and exposing it to air.

-

Purify the polymer by passing the solution through a short column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent.

-

Mechanistic Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental mechanisms of the discussed polymerization techniques.

Free Radical Polymerization

Caption: General mechanism of Free Radical Polymerization.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

References

- 1. This compound | 71195-85-2 | Benchchem [benchchem.com]

- 2. Poly(this compound) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of PAN with adjustable molecular weight and low polydispersity index (PDI) value via reverse atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to active ester polymers for bioconjugation

An In-depth Technical Guide to Active Ester Polymers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of active ester polymers, a pivotal class of reagents in modern bioconjugation. We delve into the synthesis, characterization, and application of these polymers, with a focus on their utility in drug development and proteomics. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to facilitate a deeper understanding and practical application of this technology.

Introduction to Active Ester Polymers

Active ester polymers are macromolecules functionalized with reactive ester groups that readily undergo nucleophilic attack, primarily by amines, to form stable amide bonds. This reactivity makes them exceptionally useful for the covalent modification of biomolecules such as proteins, peptides, and oligonucleotides, which present primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus).[1]

The two most prominent classes of active esters employed in bioconjugation are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters.[2] The general principle involves a two-step process: first, the synthesis of a polymer with pendant active ester groups, and second, the reaction of this polymer with a biomolecule of interest. This "post-polymerization modification" strategy allows for the creation of a wide array of functional materials from a common polymeric precursor.[3][4]

The Advantage of PFP Esters

While NHS esters have been the traditional choice, PFP esters have gained considerable attention due to their superior performance profile. The primary advantages of PFP esters lie in their enhanced hydrolytic stability and, in many cases, greater reactivity towards amines.[2][5] This is particularly crucial in aqueous environments where biomolecule conjugation is typically performed, as the competing hydrolysis reaction can significantly reduce the efficiency of NHS ester-based conjugations.[2]

Quantitative Comparison of Active Ester Polymer Properties

The selection of an active ester polymer for a specific bioconjugation application is often dictated by its reactivity and stability. The following tables summarize key quantitative data to aid in this decision-making process.

Table 1: Hydrolytic Stability of NHS and PFP Esters

| Parameter | NHS Ester | PFP Ester | Reference(s) |

| General Hydrolytic Stability | Highly susceptible to hydrolysis, especially at pH > 8. | Less susceptible to spontaneous hydrolysis. | [2][5] |

| Half-life at pH 7.0 (0°C) | 4-5 hours | Significantly longer than NHS esters (qualitatively reported) | [2][6] |

| Half-life at pH 8.0 | Measured in minutes | Significantly longer than NHS esters (qualitatively reported) | [2][7] |

| Half-life at pH 8.6 (4°C) | 10 minutes | Significantly longer than NHS esters (qualitatively reported) | [2][6][8] |

Table 2: Reaction Conditions for Amine Conjugation

| Parameter | NHS Ester | PFP Ester | Reference(s) |

| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 9.0 | [2][8] |

| Reaction Speed | Very high, but competes with rapid hydrolysis. | High | [2] |

| Typical Reaction Time | 0.5 - 4 hours at room temperature or 4°C | 1 - 4 hours at room temperature or overnight at 4°C | [8][9] |

| Typical Molar Excess of Ester | 5- to 20-fold | 5- to 20-fold | [9] |

Synthesis of Active Ester Polymers and Monomers

The synthesis of active ester polymers typically involves the (co)polymerization of monomers containing the active ester functionality. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to produce well-defined polymers with controlled molecular weights and narrow polydispersities.[10][11]

Synthesis of Active Ester Monomers